Purpurogallin Demonstrates 8-Fold Higher Potency than Pyrogallol and 39-Fold Higher Potency than Allopurinol in Xanthine Oxidase Inhibition
Purpurogallin inhibits xanthine oxidase with an IC50 of 0.2 µM, which is 8-fold more potent than its precursor pyrogallol (IC50 = 1.6 µM) [1]. In addition, it is 39-fold more potent than the clinical XO inhibitor allopurinol (IC50 = 7.82 ± 0.12 µM) . Molecular docking simulations confirm that purpurogallin possesses stronger binding affinity for the XO active site compared to pyrogallol [1].
| Evidence Dimension | Xanthine Oxidase (XO) Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | 0.2 µM |
| Comparator Or Baseline | Pyrogallol: 1.6 µM; Allopurinol: 7.82 ± 0.12 µM |
| Quantified Difference | 8-fold more potent than pyrogallol; 39-fold more potent than allopurinol |
| Conditions | In vitro XO enzyme inhibition assay; pH 7.4 physiological buffer system |
Why This Matters
For researchers investigating XO-mediated pathways or screening for gout therapeutics, purpurogallin provides a significantly more sensitive probe and a more potent reference inhibitor than either its metabolic precursor or the clinical standard allopurinol.
- [1] Honda S, Fukuyama Y, Nishibe S, et al. Conversion to purpurogallin, a key step in the mechanism of the potent xanthine oxidase inhibitory activity of pyrogallol. Free Radic Biol Med. 2017;106:228-235. View Source
